molecular formula C8H9F3N2O3S B11503281 Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate CAS No. 5816-25-1

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate

Cat. No.: B11503281
CAS No.: 5816-25-1
M. Wt: 270.23 g/mol
InChI Key: QZWIKBCXHYFDBK-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with methyl 3,3,3-trifluoro-2-methoxy-2-oxopropanoate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is unique due to the combination of its trifluoromethyl group, methoxy group, and thiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as a P2X3 receptor inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10F3N1O2S1
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 537695-87-7

This compound primarily functions as an inhibitor of the P2X3 receptor. P2X3 receptors are ligand-gated ion channels activated by ATP, playing a crucial role in nociception and neurogenic inflammation. The inhibition of these receptors can potentially lead to analgesic effects and modulation of pain pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:

  • Cytotoxicity : The compound shows a dose-dependent cytotoxic effect on cancer cell lines such as K562 (human leukemia cells), with an IC50 value indicating effective concentration levels .
  • Mechanisms of Cell Death : The observed cytotoxicity is associated with mitochondrial dysfunction and depletion of cellular glutathione (GSH), leading to apoptosis in susceptible cell lines .

In Vivo Studies

Preliminary in vivo studies indicate that this compound is well-tolerated in animal models. It has shown promise in delaying tumor growth in models with implanted mammary carcinomas .

Case Study 1: Analgesic Properties

A study evaluated the analgesic properties of the compound in a neuropathic pain model. Results indicated that administration significantly reduced pain responses compared to control groups. This effect is attributed to the inhibition of P2X3 receptors, which are known to mediate pain signaling pathways .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The results revealed that it effectively inhibited cell proliferation and induced apoptosis at low concentrations .

Data Summary Table

Study TypeCell Line/ModelIC50 ValueObservations
In VitroK562~10 µMDose-dependent cytotoxicity observed
In VivoCDF1 Mouse ModelNot specifiedTumor growth delay noted
Analgesic StudyNeuropathic Pain ModelNot specifiedSignificant reduction in pain responses

Properties

CAS No.

5816-25-1

Molecular Formula

C8H9F3N2O3S

Molecular Weight

270.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C8H9F3N2O3S/c1-15-5(14)7(16-2,8(9,10)11)13-6-12-3-4-17-6/h3-4H,1-2H3,(H,12,13)

InChI Key

QZWIKBCXHYFDBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=CS1)OC

Origin of Product

United States

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